2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-methoxybenzyl)acetamide
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Overview
Description
2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-methoxybenzyl)acetamide is a complex organic compound that features a brominated dibenzo-thiazine core with a methoxybenzyl acetamide side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-methoxybenzyl)acetamide typically involves multiple steps:
Formation of the Dibenzo-thiazine Core: The initial step involves the synthesis of the dibenzo-thiazine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Bromination: The dibenzo-thiazine core is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Sulfonation: The brominated dibenzo-thiazine is sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfone groups.
Acetamide Formation: The final step involves the coupling of the sulfonated, brominated dibenzo-thiazine with 4-methoxybenzylamine and acetic anhydride to form the acetamide side chain.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for precise control of reaction parameters would be essential.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfone groups, potentially converting them to sulfides.
Substitution: The bromine atom in the dibenzo-thiazine core can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Sodium azide (NaN₃) or thiourea in polar solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Conversion to sulfides.
Substitution: Formation of azido or thiol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The brominated dibenzo-thiazine core is particularly interesting for its potential interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or inflammatory disorders.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-methoxybenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated dibenzo-thiazine core can bind to active sites, inhibiting enzyme activity or modulating receptor function. The methoxybenzyl acetamide side chain may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(9-chloro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-methoxybenzyl)acetamide
- 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-methoxybenzyl)acetamide
Uniqueness
Compared to its chloro and fluoro analogs, 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-methoxybenzyl)acetamide may exhibit different reactivity and biological activity due to the larger atomic radius and different electronic properties of bromine. This can lead to variations in binding affinity and specificity, making it a unique candidate for further research and development.
Properties
Molecular Formula |
C22H19BrN2O4S |
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Molecular Weight |
487.4 g/mol |
IUPAC Name |
2-(9-bromo-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C22H19BrN2O4S/c1-29-17-9-6-15(7-10-17)13-24-22(26)14-25-20-11-8-16(23)12-19(20)18-4-2-3-5-21(18)30(25,27)28/h2-12H,13-14H2,1H3,(H,24,26) |
InChI Key |
UUTOZNSQWYWVAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C3=C(C=C(C=C3)Br)C4=CC=CC=C4S2(=O)=O |
Origin of Product |
United States |
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